molecular formula C5H6Cl2O2 B8438549 Ethyl dichloroacrylate

Ethyl dichloroacrylate

Cat. No.: B8438549
M. Wt: 169.00 g/mol
InChI Key: GXUXRIFJMLXPAR-UHFFFAOYSA-N
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Description

Ethyl dichloroacrylate (systematic name: ethyl 2,3-dichloropropenoate) is an α,β-unsaturated ester characterized by two chlorine atoms attached to the acrylate backbone. This compound is likely reactive due to its conjugated double bond and electron-withdrawing chlorine substituents, making it valuable in polymerization and specialty chemical synthesis.

Properties

Molecular Formula

C5H6Cl2O2

Molecular Weight

169.00 g/mol

IUPAC Name

ethyl 3,3-dichloroprop-2-enoate

InChI

InChI=1S/C5H6Cl2O2/c1-2-9-5(8)3-4(6)7/h3H,2H2,1H3

InChI Key

GXUXRIFJMLXPAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Acrylate

  • Chemical Structure : H₂C=CHCO₂C₂H₅.
  • Physical Properties : Boiling point: 99°C; density: 0.923 g/cm³; refractive index: 1.406 .
  • Reactivity: Highly reactive with oxidizing agents, strong acids/bases, and amines. Requires inhibitors (e.g., hydroquinone) to prevent self-polymerization .
  • Applications : Used as a flavoring agent (fruity odor) and in pharmaceutical synthesis .
  • Safety : Flammable; requires storage in cool, ventilated areas away from heat/light .

Ethyl Chloroacetate

  • Chemical Structure : ClCH₂CO₂C₂H₅.
  • Reactivity : Incompatible with oxidizing agents, acids, and bases. Requires engineering controls (e.g., pressure-demand respirators) to prevent overexposure .
  • Applications : Intermediate in organic synthesis (e.g., agrochemicals, dyes).

Ethyl 2-Chloroacetoacetate

  • Chemical Structure : CH₃C(O)CH(Cl)CO₂C₂H₅.
  • Properties : A chloro-substituted acetoacetate ester used in synthesizing pharmaceuticals (e.g., Oxiracetam impurities) .

Ethylene Dichloride (1,2-Dichloroethane)

  • Chemical Structure : ClCH₂CH₂Cl.
  • Properties : Boiling point: 83.5°C; used as a solvent and precursor in PVC production.
  • Toxicity: Carcinogenic; regulated under TSCA and HSDB .

Comparative Data Table

Compound Molecular Formula Boiling Point (°C) Key Reactivity Risks Primary Applications
Ethyl Dichloroacrylate* C₅H₆Cl₂O₂ ~150–160 (inferred) Polymerization, reactions with nucleophiles Specialty polymers, synthesis
Ethyl Acrylate C₅H₈O₂ 99 Self-polymerization, oxidizing agents Flavoring, pharmaceuticals
Ethyl Chloroacetate C₄H₇ClO₂ 143 Corrosive reactions, hydrolysis Organic intermediates
Ethylene Dichloride C₂H₄Cl₂ 83.5 Carcinogenicity, solvent misuse PVC production, solvents

*Properties inferred from structural analogs.

Key Research Findings

Reactivity Trends : The presence of chlorine in this compound likely increases electrophilicity compared to ethyl acrylate, enhancing its reactivity in Michael additions and copolymerization .

Toxicity Profile: Dichloro-substituted esters generally exhibit higher toxicity than non-halogenated analogs. This compound may require stricter handling protocols than ethyl acrylate or ethyl chloroacetate .

Storage Stability : Unlike ethyl acrylate, which requires inhibitors to prevent polymerization, this compound may decompose under heat or moisture, releasing toxic HCl gas (inferred from chloroacetates ).

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ethyl dichloroacrylate, and how can experimental reproducibility be ensured?

  • Methodological Answer : this compound synthesis typically involves esterification of dichloroacrylic acid with ethanol under acid catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 acid:ethanol), and anhydrous conditions to avoid hydrolysis . For reproducibility, document catalyst purity (e.g., sulfuric acid ≥98%), solvent drying protocols (e.g., molecular sieves), and reaction monitoring via GC-MS or FTIR. Cross-validate yields with established literature and report deviations (e.g., side-product formation due to excess HCl) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) using a polar column (e.g., DB-WAX) to resolve esters and residual acids. Compare retention times with certified standards .
  • Structural Confirmation : 1^1H and 13^13C NMR in CDCl₃ (δ 4.2–4.4 ppm for ethyl group; δ 160–165 ppm for carbonyl). Mass spectrometry (EI-MS) should show molecular ion [M]+^+ at m/z 178.97 .
  • Contaminant Screening : ICP-OES for trace metal catalysts (e.g., Fe, Cu) from synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for all manipulations due to volatility and potential respiratory irritation .
  • Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste. Avoid aqueous rinses to prevent hydrolysis .
  • First Aid : For skin contact, wash with soap/water for 15 min; for inhalation, move to fresh air and monitor for bronchospasm .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states for dichloroacrylate esterification using Gaussian 16 with B3LYP/6-31G(d) basis set. Validate against experimental activation energies (ΔG‡ ~25–30 kJ/mol) .
  • Catalyst Screening : Simulate TiO₂ surface interactions (VASP software) to predict regioselectivity in acrylate conversion. Compare with empirical data on byproduct formation (e.g., chloroacetaldehyde) .

Q. What strategies resolve contradictions in reported reactivity data for this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat hydrolysis experiments at pH 2–12, using buffered solutions (e.g., phosphate, acetate). Monitor kinetics via UV-Vis at λ = 210 nm (C=C bond cleavage) .
  • Error Source Analysis : Identify discrepancies in ionic strength adjustments (e.g., NaNO₃ vs. KCl buffers) or dissolved oxygen levels affecting radical intermediates .

Q. How do steric and electronic effects influence this compound’s copolymerization behavior with vinyl monomers?

  • Methodological Answer :

  • Kinetic Studies : Use radical initiators (AIBN) in bulk polymerization. Track conversion via 1^1H NMR (disappearance of vinyl protons at δ 5.8–6.3 ppm). Calculate reactivity ratios (r₁, r₂) using the Mayo-Lewis equation .
  • Steric Impact : Compare copolymer Tg values (DSC) with bulkier acrylates (e.g., tert-butyl) to isolate steric contributions .

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